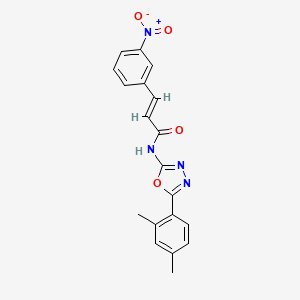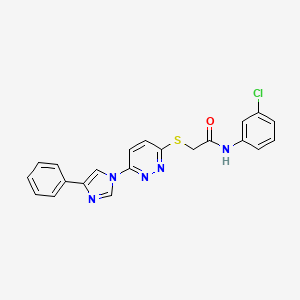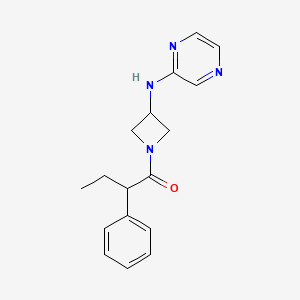
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PZ1 and has been studied extensively for its unique properties and potential benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Derivatives
Pyrazolines and pyrazole derivatives, closely related to the structure , have been synthesized and evaluated for various biological activities. For instance, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were studied for anti-inflammatory, analgesic, and platelet anti-aggregating activities. These compounds showed significant analgesic activity and strong platelet anti-aggregating properties at certain concentrations, with some displaying weak anti-inflammatory activity (Menozzi et al., 2000).
Another study focused on the synthesis of azetidin-2-one containing pyrazoline derivatives, highlighting their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showcasing the potential of pyrazoline derivatives in antimicrobial applications (Shailesh et al., 2012).
Antimicrobial and Anticancer Studies
Synthesis and characterization of azetidinone derivatives linked to the 3-methyl-1H-pyrazol-5(4H)-one framework have been reported, with the derivatives screened for antimicrobial activities against different microorganisms. Some compounds showed promising antibacterial activities, underscoring the potential of azetidinone derivatives in combating microbial infections (Chopde et al., 2012).
Research on 2-pyrazoline derivatives revealed their synthesis through a cyclization method, with subsequent in silico and in vitro studies on their antimicrobial and anticancer activities. These studies included docking with bacterial and breast cancer proteins and in vitro anticancer activity assays, showing the multifaceted applications of such derivatives in medical research (Rathinamanivannan et al., 2019).
Wirkmechanismus
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure have been known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, work by targeting the transpeptidase enzymes, inhibiting bacterial cell-wall synthesis .
Biochemical Pathways
Β-lactam antibiotics, which share a similar core structure, affect the bacterial cell-wall synthesis pathway .
Result of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure have been investigated for their antiproliferative activity .
Eigenschaften
IUPAC Name |
2-phenyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-11-14(12-21)20-16-10-18-8-9-19-16/h3-10,14-15H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXLIHEOSDJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

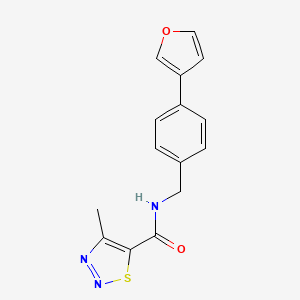
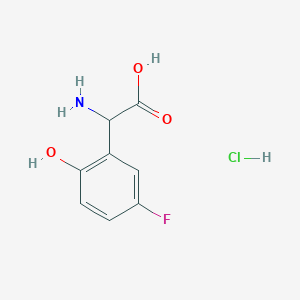
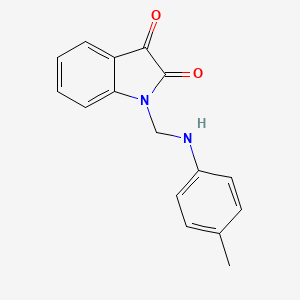
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)
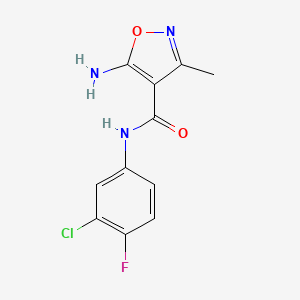
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)
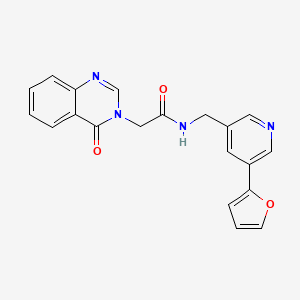
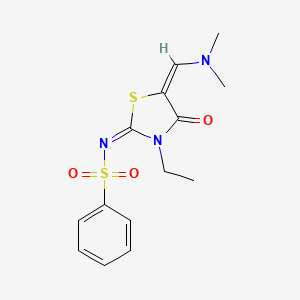
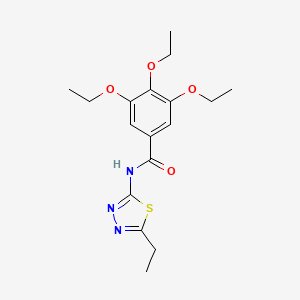
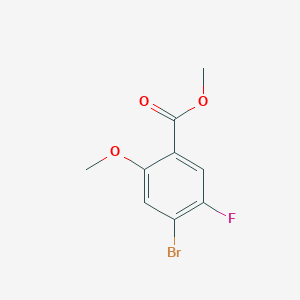
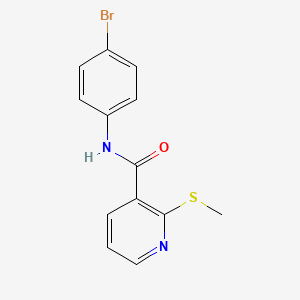
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
